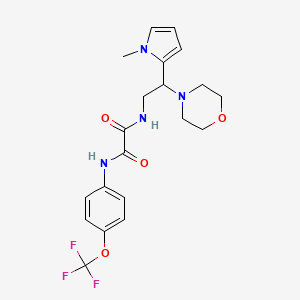![molecular formula C13H20O2 B2877031 4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol CAS No. 909229-27-2](/img/structure/B2877031.png)
4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol is a chemical compound with the molecular formula C13H20O2 . It has an average mass of 208.297 Da and a monoisotopic mass of 208.146332 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol consists of 13 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
One study reports on new compounds with antituberculosis activity, showcasing the synthesis of derivatives that include structural motifs similar to "4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol." The focus on antituberculosis agents underlines the ongoing search for new therapeutics against resistant strains of tuberculosis, highlighting the relevance of such structural frameworks in drug discovery (Omel’kov et al., 2019).
Peroxyl-radical-scavenging Activity
Another research area involves the study of peroxyl-radical-scavenging activity, where compounds structurally related to "4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol" are evaluated for their antioxidant properties. This research has implications for understanding the mechanisms of oxidative stress and developing antioxidant therapies (Stobiecka et al., 2016).
Catalytic Applications
Studies on nickel(II) complexes with oximato bridges reveal insights into magnetism and catalytic activities, including catecholase-like behavior. Such research underscores the potential of metal-organic frameworks and complexes in catalysis, which could extend to the synthesis or functionalization of compounds like "4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol" (Das et al., 2013).
Optoelectronic Properties
Research into pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives explores the synthesis, structural, and optoelectronic properties of molecular wires. This highlights the importance of such compounds in developing materials for electronic and photonic devices, where "4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol" could serve as a precursor or structural analog (Wang et al., 2006).
Biodegradation and Environmental Impact
Lastly, the oxidative cleavage of diverse ethers by extracellular fungal peroxygenases presents a study on the biodegradation of environmental pollutants. This research could have implications for the environmental fate and biodegradation pathways of compounds structurally related to "4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol," emphasizing the ecological aspects of chemical synthesis and degradation processes (Kinne et al., 2009).
Eigenschaften
IUPAC Name |
4-[(2,4-dimethylphenyl)methoxy]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-11-5-6-13(12(2)9-11)10-15-8-4-3-7-14/h5-6,9,14H,3-4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXZFOORBVIFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COCCCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2876952.png)



![2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2876959.png)
![1-Azaspiro[4.5]dec-3-ene](/img/structure/B2876961.png)


![3-(2-Chlorophenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2876967.png)
![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2876968.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2876970.png)
![7-(2,3-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2876971.png)